molecular formula C20H19ClN4O3S B2450410 N-(6-((4-((2-chlorobenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-28-9

N-(6-((4-((2-chlorobenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2450410
CAS RN: 1105248-28-9
M. Wt: 430.91
InChI Key: HIWICQXGFRLJFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H12ClN3O2S, and it has a molecular weight of 345.8. The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a furan ring, a five-membered ring with an oxygen atom. The compound also contains an amide group and a thioether group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thioether group could be oxidized. The aromatic rings might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide could make it somewhat soluble in water. The compound’s melting and boiling points, solubility, and other properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various techniques including FT-IR, NMR, and X-ray diffraction. This process is crucial for understanding its chemical properties and potential applications in scientific research (Jayarajan et al., 2019).

Non-Linear Optical (NLO) Properties

  • NLO properties of compounds similar to N-(6-((4-((2-chlorobenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide have been investigated, indicating potential applications in photonics and optoelectronics (Jayarajan et al., 2019).

Antimicrobial Activity

  • Studies have shown that related compounds exhibit antimicrobial activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).

Anticancer Activity

  • Molecular docking studies suggest that these compounds may contribute to the inhibition of tubulin polymerization, indicating potential applications in cancer research and therapy (Jayarajan et al., 2019).

Antibacterial Properties

  • Derivatives of this compound have shown antibacterial properties against both Gram-positive and Gram-negative bacteria, further emphasizing its potential in antibiotic research (Hassan et al., 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This might involve making and testing analogs of the compound, studying its mechanism of action, and eventually testing it in preclinical and clinical trials .

properties

IUPAC Name

N-[6-[4-[(2-chlorophenyl)methylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-15-6-2-1-5-14(15)13-22-18(26)8-4-12-29-19-10-9-17(24-25-19)23-20(27)16-7-3-11-28-16/h1-3,5-7,9-11H,4,8,12-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWICQXGFRLJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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